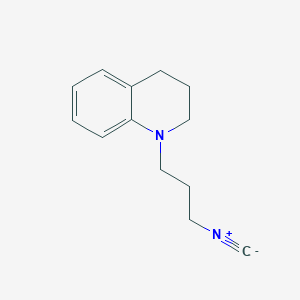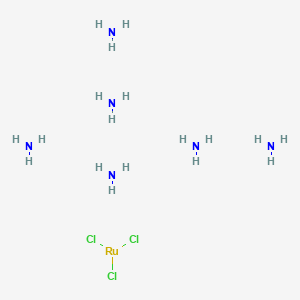
Azane;trichlororuthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane;trichlororuthenium can be synthesized through the reaction of ruthenium trichloride with ammonia. The process typically involves dissolving ruthenium trichloride in water and then adding an excess of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{RuCl}_3 + 6 \text{NH}_3 \rightarrow [\text{Ru}(\text{NH}_3)_6]\text{Cl}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Azane;trichlororuthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ammonia ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or carbonyls.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Azane;trichlororuthenium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Azane;trichlororuthenium exerts its effects involves the interaction of the ruthenium ion with various molecular targets. The compound can bind to DNA, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer therapy. The pathways involved include the generation of reactive oxygen species and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ammonia: The simplest azane, with the formula NH3.
Hydrazine: A compound with the formula N2H4, used as a rocket propellant and in various industrial applications.
Triazane: An inorganic compound with the formula N3H5, known for its instability and reactivity.
Uniqueness
Azane;trichlororuthenium is unique due to its coordination with a transition metal ion, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
Cl3H18N6Ru |
|---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
azane;trichlororuthenium |
InChI |
InChI=1S/3ClH.6H3N.Ru/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 |
InChI Key |
GBDZMMXUOBAJMN-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.N.N.Cl[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



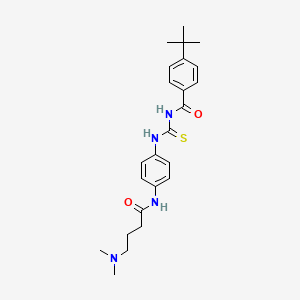
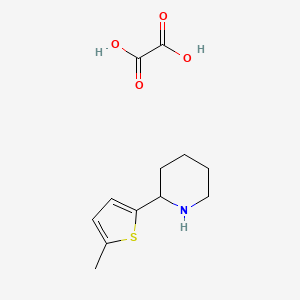
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
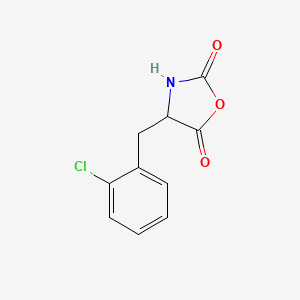
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
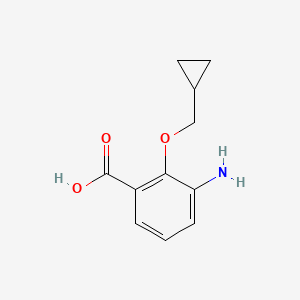
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)

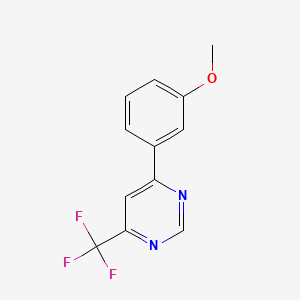


![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
